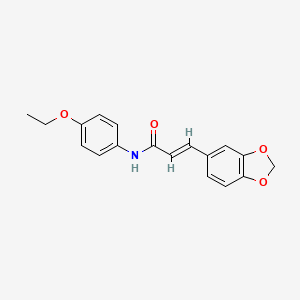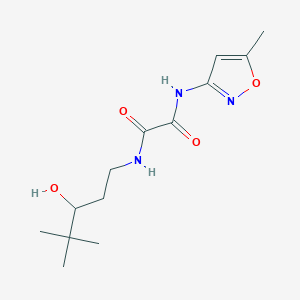
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide, also known as EBDOPA, is an important synthetic compound with a wide range of applications in scientific research. It is a small molecule that is used to study biochemical and physiological processes in the body, as well as to develop new drugs and therapies for various diseases. EBDOPA has been studied extensively in recent years and its potential applications have been identified in areas such as cancer, diabetes, and Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide is not completely understood. However, it is believed to act by blocking the activity of certain enzymes, such as protein kinases and phosphatases, which are involved in the regulation of cell growth and differentiation. In addition, (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has been found to interact with certain receptors, such as the G-protein coupled receptors, which are involved in the regulation of signal transduction pathways.
Biochemical and Physiological Effects
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes involved in glucose metabolism, such as hexokinase and phosphofructokinase. In addition, (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, there are some limitations to its use. For example, it is not very stable and is prone to degradation, and it has a relatively short half-life. In addition, the mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide is not completely understood, so its effects on biochemical and physiological processes may not be fully understood.
Orientations Futures
There are several potential future directions for the use of (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide in scientific research. For example, it could be used to develop new drugs and therapies for various diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, further research could be conducted to better understand the mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide and its effects on biochemical and physiological processes. Finally, (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide could be used to study the effects of oxidative stress and insulin resistance in the body, and to develop new treatments for these conditions.
Méthodes De Synthèse
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide is synthesized from the reaction of 1,3-benzodioxol-5-yl chloride and 4-ethoxyphenylprop-2-enamide. This reaction is carried out in an organic solvent such as dichloromethane, at a temperature of 0-5°C. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and the product is isolated and purified by column chromatography.
Applications De Recherche Scientifique
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has been used in a variety of scientific research applications, including the study of biochemical and physiological processes in the body. For example, it has been used to study the effects of glucose metabolism, insulin resistance, and oxidative stress. In addition, (E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide has been used to develop new drugs and therapies for various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-21-15-7-5-14(6-8-15)19-18(20)10-4-13-3-9-16-17(11-13)23-12-22-16/h3-11H,2,12H2,1H3,(H,19,20)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWABNLYJIZWOD-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-ethylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2950289.png)

![8-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2950292.png)






![1-(2,5-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2950307.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2950309.png)

